Cas no 16978-11-3 (Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester)
16978-11-3 structure
Product Name:Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester
Numero CAS:16978-11-3
MF:C11H18O3
MW:198.258823871613
CID:191683
PubChem ID:86494
Update Time:2025-04-19
Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester
- methyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate
- methyl 3-acetyl-2,2-dimethylcyclobutaneacetate
- (+/-)-methyl cis-pinonate
- (+-)-(2.2-Dimethyl-3c-acetyl-cyclobutyl-(r))-essigsaeure-methylester
- (+-)-(3c-acetyl-2,2-dimethyl-cyclobut-r-yl)-acetic acid methyl ester
- (+-)-(3c-Acetyl-2,2-dimethyl-cyclobut-r-yl)-essigsaeure-methylester
- (+-)-cis-Pinonsaeure-methylester
- AC1L3BO5
- AC1Q5ZTV
- AGN-PC-00925A
- EINECS 241-055-2
- Methyl pinonate
- methyl(3-acetyl-2,2-dimethylcyclobutyl)acetate
- NSC96756
- pinonic acid methyl ester
- SureCN2818518
- 3-Acetyl-2,2-dimethylcyclobutane-1-acetic acid methyl ester
- DTXSID90937679
- Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, methyl ester
- NSC-96756
- methyl (3-acetyl-2,2-dimethylcyclobutyl)acetate
- NS00054138
- Cyclobutaneacetic acid,2-dimethyl-, methyl ester
- 16978-11-3
- SCHEMBL2818518
- NSC 96756
-
- Inchi: 1S/C11H18O3/c1-7(12)9-5-8(11(9,2)3)6-10(13)14-4/h8-9H,5-6H2,1-4H3
- Chiave InChI: DVAHCHCZPNEYNF-UHFFFAOYSA-N
- Sorrisi: O=C(C)C1CC(CC(=O)OC)C1(C)C
Proprietà calcolate
- Massa esatta: 198.12564
- Massa monoisotopica: 198.126
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 255
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.3
- Superficie polare topologica: 43.4Ų
Proprietà sperimentali
- Densità: 1
- Punto di ebollizione: 248.9°Cat760mmHg
- Punto di infiammabilità: 101.3°C
- Indice di rifrazione: 1.444
- PSA: 43.37
- LogP: 1.80080
Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester Letteratura correlata
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
16978-11-3 (Cyclobutaneacetic acid,3-acetyl-2,2-dimethyl-, methyl ester) Prodotti correlati
- 695-95-4(Methyl 3-oxocyclobutane-1-carboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti